ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15361312
InChI: InChI=1S/C16H15N3O3S/c1-2-22-12(20)9-19-15(21)14-13(18-16(19)23)11(8-17-14)10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol

ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate

CAS No.:

Cat. No.: VC15361312

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate -

Specification

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
IUPAC Name ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate
Standard InChI InChI=1S/C16H15N3O3S/c1-2-22-12(20)9-19-15(21)14-13(18-16(19)23)11(8-17-14)10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3,(H,18,23)
Standard InChI Key ZUABEHZSOLGHLJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Nomenclature

The compound’s IUPAC name, ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate, systematically describes its structure:

  • A pyrrolo[3,2-d]pyrimidine core fuses a five-membered pyrrolidine ring (positions 1–5) with a six-membered pyrimidine ring (positions 3–8).

  • Substituents include a thioxo group (=S) at position 2, a ketone (=O) at position 4, and a phenyl group at position 7.

  • The ethyl acetate moiety (-O-CO-OCH₂CH₃) is attached via a methylene bridge to position 3 .

The canonical SMILES representation, CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S, encodes this connectivity, while the InChIKey ZUABEHZSOLGHLJ-UHFFFAOYSA-N provides a unique identifier for database searches.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate typically involves multi-step protocols:

Cyclocondensation of 2-Aminofurans

A patent by describes a method for pyrrolo[2,3-d]pyrimidines via nucleophilic attack of 2-aminofurans on electrophilic intermediates. For this compound:

  • Intermediate Preparation: A 2-aminofuran bearing a phenyl group at position 7 is reacted with ethyl chloroacetate in ethanol under reflux.

  • Cyclization: Heating in the presence of a base (e.g., NaOH) facilitates ring closure, forming the pyrrolopyrimidine core.

  • Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide introduces the thioxo group at position 2 .

Alkylation of Pyrrolopyrimidin-4-Thiones

An alternative route from involves:

  • Synthesis of Pyrrolopyrimidin-4-thione: Condensation of thiourea with a β-keto ester derivative.

  • Alkylation: Reaction with ethyl chloroacetate in ethanol, yielding the target compound after recrystallization .

Reaction Conditions:

  • Solvent: Ethanol or methanol.

  • Temperature: Reflux (70–80°C).

  • Duration: 2–16 hours.

  • Yield: 70–82% after purification .

Purification and Characterization

Crude products are purified via:

  • Recrystallization: Ethanol or ethyl acetate/hexane mixtures.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients .

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Antioxidant Effects

Recent studies on fused pyrrolopyrimidines highlight:

  • TLR4/COX-2 Inhibition: Compounds 3a and 8e (analogs) suppress LPS-induced NF-κB activation in RAW264.7 macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM .

  • ROS Scavenging: DPPH assay IC₅₀ values of 15–25 μM, comparable to ascorbic acid .

Structure-Activity Relationships (SAR)

  • Thioxo Group: Critical for hydrogen bonding with kinase active sites (e.g., CDK2’s Leu83).

  • Phenyl at Position 7: Enhances hydrophobic interactions and bioavailability.

  • Ethyl Acetate Side Chain: Improves solubility without compromising membrane permeability .

Computational and Molecular Modeling Studies

Docking Simulations

  • COX-2 Binding: Compound 4b (analog) forms hydrogen bonds with Tyr385 and Ser530, with a docking score of −9.2 kcal/mol .

  • TLR4/MD-2 Complex: Pyrolopyrimidine derivatives occupy the hydrophobic pocket of MD-2, disrupting LPS binding (ΔG = −8.5 kcal/mol) .

ADMET Predictions

  • Bioavailability: 65–70% (Rule of Five compliant).

  • Metabolism: Hepatic CYP3A4/2D6-mediated oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rats) .

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